molecular formula C11H14N2O2 B052675 Benzyl 3-aminoazetidine-1-carboxylate CAS No. 112257-20-2

Benzyl 3-aminoazetidine-1-carboxylate

Cat. No. B052675
CAS RN: 112257-20-2
M. Wt: 206.24 g/mol
InChI Key: BSYBBTZXKIYFRW-UHFFFAOYSA-N
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Description

Benzyl 3-aminoazetidine-1-carboxylate is a chemical compound with the molecular formula C11H14N2O2 . It is used as a reagent in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of Benzyl 3-aminoazetidine-1-carboxylate consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 206.24 g/mol .


Physical And Chemical Properties Analysis

Benzyl 3-aminoazetidine-1-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 336.0±42.0 °C at 760 mmHg, and a flash point of 157.0±27.9 °C . It also has a molar refractivity of 56.4±0.3 cm3, a polar surface area of 56 Å2, and a molar volume of 167.9±3.0 cm3 .

Scientific Research Applications

Drug Discovery

Benzyl 3-aminoazetidine-1-carboxylate plays a significant role in drug discovery due to the azetidine moiety’s ability to impart stability and molecular rigidity . This compound has been utilized in the development of various pharmacological agents, including inhibitors for enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) . These inhibitors have potential therapeutic applications in pain management and other neurological conditions.

Organic Synthesis

In organic synthesis, Benzyl 3-aminoazetidine-1-carboxylate serves as a building block for constructing complex molecules . Its reactivity, driven by ring strain, allows for efficient bond functionalization and the creation of novel structures that are essential in the synthesis of new chemical entities.

Analytical Standards

As an analytical standard, Benzyl 3-aminoazetidine-1-carboxylate is used to ensure the accuracy and reliability of analytical methods in neurology research . It provides a benchmark for the calibration of instruments and validation of analytical techniques, which is crucial for producing consistent and high-quality data.

Neurology Research

In neurology, this compound is explored for its potential to modulate neurological pathways and receptors . It is a subject of interest in the study of neurodegenerative diseases and disorders related to neurotransmitter regulation.

Life Science Research

Benzyl 3-aminoazetidine-1-carboxylate is a valuable tool in life science research, particularly in the study of biological processes and the development of life science reagents . Its role in the synthesis of peptides and other bioactive molecules makes it an indispensable resource for researchers.

Chemical Building Blocks

This compound is also used as a chemical building block in the synthesis of a wide range of chemical products . Its versatility allows for the creation of diverse chemical libraries that can be screened for various biological activities.

Polymer Synthesis

The azetidine ring in Benzyl 3-aminoazetidine-1-carboxylate can be utilized in polymer synthesis . The unique properties of azetidines, such as their ring strain and stability, enable the development of novel polymers with potential applications in materials science.

Chiral Templates

Due to its chiral nature, Benzyl 3-aminoazetidine-1-carboxylate is used as a chiral template in asymmetric synthesis . It helps in the creation of enantiomerically pure compounds, which is vital for the production of certain pharmaceuticals.

Safety and Hazards

Benzyl 3-aminoazetidine-1-carboxylate is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It should be stored in a tightly closed container, in a cool and dry place .

properties

IUPAC Name

benzyl 3-aminoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYBBTZXKIYFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585747
Record name Benzyl 3-aminoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112257-20-2
Record name Phenylmethyl 3-amino-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112257-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-aminoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoazetidine, N1-CBZ-protected
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